molecular formula C9H11NO3 B1603628 DL-Tyrosine-3-13C CAS No. 93627-94-2

DL-Tyrosine-3-13C

Cat. No.: B1603628
CAS No.: 93627-94-2
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tyrosine-3-13C: is a labeled form of the amino acid tyrosine, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and protein synthesis. The incorporation of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Tyrosine-3-13C can be synthesized through various methods. One common approach involves the chemical synthesis of tyrosine followed by the incorporation of the carbon-13 isotope. The synthesis typically starts with the precursor compound, phenylalanine, which undergoes hydroxylation to form tyrosine. The carbon-13 isotope is then introduced at the third carbon position through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of labeled precursors and specialized equipment to ensure the precise incorporation of the carbon-13 isotope. The process may include steps such as acylation, deprotection, and purification to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: DL-Tyrosine-3-13C undergoes various chemical reactions, including:

    Oxidation: This reaction can convert tyrosine into dopaquinone, an intermediate in melanin biosynthesis.

    Reduction: Tyrosine can be reduced to form tyrosinol.

    Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like diazonium salts can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

DL-Tyrosine-3-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some key applications include:

Mechanism of Action

The mechanism of action of DL-Tyrosine-3-13C involves its incorporation into metabolic pathways where it acts similarly to natural tyrosine. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems. Tyrosine is hydroxylated to form dopa, which is then decarboxylated to produce dopamine, a crucial neurotransmitter. This pathway is essential for the synthesis of catecholamines, which play vital roles in various physiological processes .

Comparison with Similar Compounds

DL-Tyrosine-3-13C can be compared with other labeled amino acids such as:

    L-Tyrosine-3-13C: Similar in structure but only the L-isomer.

    DL-Phenylalanine-3-13C: Another labeled amino acid used in metabolic studies.

    DL-Tryptophan-3-13C: Used for studying protein synthesis and metabolic pathways.

Uniqueness: this compound is unique due to its specific labeling at the third carbon position, which provides detailed insights into metabolic processes and protein interactions that are not possible with unlabeled or differently labeled compounds .

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH2]C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583936
Record name (beta-~13~C)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93627-94-2
Record name (beta-~13~C)Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Tyrosine-β-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine-3-13C
Reactant of Route 2
DL-Tyrosine-3-13C
Reactant of Route 3
DL-Tyrosine-3-13C
Reactant of Route 4
DL-Tyrosine-3-13C
Reactant of Route 5
DL-Tyrosine-3-13C
Reactant of Route 6
DL-Tyrosine-3-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.